molecular formula C8H13NO3 B11722891 Tert-butyl (prop-2-yn-1-yloxy)carbamate

Tert-butyl (prop-2-yn-1-yloxy)carbamate

Cat. No.: B11722891
M. Wt: 171.19 g/mol
InChI Key: XMOOXWSSDQXSJR-UHFFFAOYSA-N
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Description

Tert-butyl (prop-2-yn-1-yloxy)carbamate is a chemical compound with the molecular formula C10H17NO3. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group, a prop-2-yn-1-yloxy group, and a carbamate group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (prop-2-yn-1-yloxy)carbamate can be synthesized through the reaction of propargyl alcohol with tert-butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (prop-2-yn-1-yloxy)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed through click chemistry reactions with azides.

    Substituted Carbamates: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl (prop-2-yn-1-yloxy)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (prop-2-yn-1-yloxy)carbamate primarily involves its reactivity with other chemical species. The alkyne group can undergo cycloaddition reactions, while the carbamate group can participate in nucleophilic substitution. These reactions enable the compound to form stable linkages with other molecules, facilitating the synthesis of complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (prop-2-yn-1-yloxy)carbamate is unique due to its combination of a tert-butyl group, an alkyne group, and a carbamate group. This combination provides a balance of stability and reactivity, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

tert-butyl N-prop-2-ynoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOOXWSSDQXSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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